molecular formula C18H15NO B1459543 (3,4-Dimethylphenyl)(quinolin-4-yl)methanone CAS No. 1706429-94-8

(3,4-Dimethylphenyl)(quinolin-4-yl)methanone

Cat. No.: B1459543
CAS No.: 1706429-94-8
M. Wt: 261.3 g/mol
InChI Key: UCDZSVHORYPURG-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl)(quinolin-4-yl)methanone is a heterocyclic compound with a quinoline scaffold bearing a benzoyl group at position 4. This compound, with the molecular formula C18H15NO and a molecular weight of 261

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including (3,4-Dimethylphenyl)(quinolin-4-yl)methanone, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions . Another method is the Pfitzinger reaction, which involves the condensation of isatins with ketones in the presence of a base . Microwave-assisted synthesis has also been employed to enhance reaction rates and yields .

Industrial Production Methods

Industrial production of quinoline derivatives often involves catalytic processes to ensure high efficiency and yield. The use of recyclable catalysts, solvent-free conditions, and green chemistry principles are increasingly being adopted to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl)(quinolin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

(3,4-Dimethylphenyl)(quinolin-4-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a fluorescent probe for biological imaging.

    Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties.

    Industry: It is used in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)(quinolin-4-yl)methanone involves its interaction with various molecular targets. In biological systems, quinoline derivatives can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The compound’s ability to intercalate into DNA also contributes to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of (3,4-Dimethylphenyl)(quinolin-4-yl)methanone, known for its antimalarial properties.

    Isoquinoline: A structural isomer of quinoline with similar biological activities.

    Quinolone: A class of compounds with potent antibacterial properties.

Uniqueness

This compound is unique due to the presence of the 3,4-dimethylbenzoyl group, which enhances its lipophilicity and potentially its biological activity. This structural modification can lead to improved pharmacokinetic properties and target specificity compared to other quinoline derivatives .

Properties

IUPAC Name

(3,4-dimethylphenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-12-7-8-14(11-13(12)2)18(20)16-9-10-19-17-6-4-3-5-15(16)17/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDZSVHORYPURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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